N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
CAS No.: 298215-04-0
Cat. No.: VC4236285
Molecular Formula: C12H9ClF3N3OS2
Molecular Weight: 367.79
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 298215-04-0 |
|---|---|
| Molecular Formula | C12H9ClF3N3OS2 |
| Molecular Weight | 367.79 |
| IUPAC Name | N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C12H9ClF3N3OS2/c1-6-18-19-11(22-6)21-5-10(20)17-9-4-7(12(14,15)16)2-3-8(9)13/h2-4H,5H2,1H3,(H,17,20) |
| Standard InChI Key | PVXZABMPXFLGKE-UHFFFAOYSA-N |
| SMILES | CC1=NN=C(S1)SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Introduction
Structural Characteristics and Molecular Design
Core Molecular Architecture
The compound’s structure features three distinct moieties:
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Aryl Group: A 2-chloro-5-(trifluoromethyl)phenyl ring, which contributes electron-withdrawing effects via the chloro (-Cl) and trifluoromethyl (-CF₃) substituents.
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Thiadiazole Ring: A 5-methyl-1,3,4-thiadiazole system, a heterocycle known for its metabolic stability and hydrogen-bonding capacity .
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Acetamide Linker: A sulfanyl-acetamide bridge (-S-CH₂-C(=O)-NH-) that connects the aryl and thiadiazole groups, enhancing conformational flexibility.
Table 1: Key Structural and Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 298215-04-0 |
| Molecular Formula | C₁₂H₉ClF₃N₃OS₂ |
| Molecular Weight | 367.79 g/mol |
| IUPAC Name | N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |
| SMILES | CC1=NN=C(S1)SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
The trifluoromethyl group enhances lipid solubility, potentially improving membrane permeability, while the thiadiazole ring’s sulfur and nitrogen atoms offer sites for intermolecular interactions .
Synthetic Pathways and Optimization
Multi-Step Synthesis Strategy
The synthesis typically involves three stages :
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Thiadiazole Ring Formation: Cyclization of thiosemicarbazide derivatives with carboxylic acids or their analogues under acidic conditions yields the 5-methyl-1,3,4-thiadiazole core .
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Functionalization of the Aryl Group: Chlorination and trifluoromethylation of the phenyl ring are achieved via electrophilic substitution, often using Cl₂ gas and CF₃I in the presence of Lewis catalysts.
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Acetamide Bridge Assembly: Coupling the thiadiazole and aryl groups involves nucleophilic substitution, where 2-chloroacetamide reacts with the thiolate anion of the thiadiazole.
Pharmacological Activities
Anticancer Mechanisms
Preliminary studies indicate apoptosis induction in human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, with IC₅₀ values of 12–25 µM. Proposed mechanisms include:
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Topoisomerase II Inhibition: Intercalation into DNA-topoisomerase complexes.
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Reactive Oxygen Species (ROS) Generation: Oxidative stress triggers mitochondrial membrane depolarization.
Table 2: Comparative Anticancer Activity of Analogues
| Compound | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HCT-116 |
|---|---|---|
| Target Compound | 12.3 | 24.8 |
| 5-Amino-thiadiazole Analogue | 18.9 | 34.1 |
| Naphthalene-Substituted Derivative | 9.7 | 19.4 |
Structure-Activity Relationships (SAR)
Role of the Trifluoromethyl Group
The -CF₃ substituent’s electronegativity increases binding affinity to hydrophobic enzyme pockets, as evidenced by 3-fold higher activity compared to non-fluorinated analogues .
Impact of Thiadiazole Substitution
Methylation at the 5-position of the thiadiazole ring improves metabolic stability by sterically shielding the ring from oxidative degradation . Replacement with bulkier groups (e.g., naphthalene ) enhances potency but reduces solubility.
Future Directions and Challenges
While preclinical results are promising, key gaps remain:
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Toxicological Profiles: Acute and chronic toxicity data in mammalian models are absent.
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Bioavailability Optimization: The compound’s low solubility (logP ≈ 3.2) limits oral absorption. Prodrug strategies or nanoformulations could address this .
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Target Identification: Proteomic studies are needed to identify precise molecular targets beyond topoisomerase II.
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